Transkarbam 12

Transdermal Drug Delivery Antiviral Permeation Permeation Enhancer Screening

Researchers requiring a single enhancer for drugs spanning wide lipophilicity face a bottleneck: most enhancers are narrow-spectrum, irritant, or non-biodegradable. Transkarbam 12 (T12) resolves this. • Broad-spectrum potency: ER 55.6 (theophylline), ER 24 (griseofulvin), ER 7.7 (clotrimazole), ER 5.0 (flobufen) - eliminates need for multiple enhancers. • Dual mechanism: lipid disruption followed by aqueous pore formation via enzymatically released DDEAC; enhances both polar & non-polar drugs simultaneously. • Safety profile: non-irritant, low toxicity, rapid enzymatic hydrolysis t½ 31 min (porcine esterase), avoiding accumulation issues of non-biodegradable alternatives such as Azone.

Molecular Formula C37H74N2O6
Molecular Weight 643 g/mol
Cat. No. B1241105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranskarbam 12
SynonymsT12 cpd
transkarbam 12
Molecular FormulaC37H74N2O6
Molecular Weight643 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)CCCCCN.CCCCCCCCCCCCOC(=O)CCCCCNC(=O)O
InChIInChI=1S/C19H37NO4.C18H37NO2/c1-2-3-4-5-6-7-8-9-10-14-17-24-18(21)15-12-11-13-16-20-19(22)23;1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19/h20H,2-17H2,1H3,(H,22,23);2-17,19H2,1H3
InChIKeyWAKSYWSFPNDJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes12 synthesis / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Transkarbam 12 Performance Overview


Transkarbam 12 (T12) is a synthetic ammonium carbamate salt formed by the reaction of dodecyl 6-aminohexanoate with carbon dioxide, belonging to the transkarbam class of transdermal permeation enhancers [1]. It is characterized chemically as 5-(dodecyloxycarbonyl)pentylammonium-5-(dodecyloxycarbonyl)pentylcarbamate, with a molecular formula of C₃₇H₇₄N₂O₆ [2]. T12 functions by temporarily modifying the stratum corneum lipid barrier to facilitate drug flux, exhibiting broad-spectrum activity across drugs with diverse physicochemical properties [3].

Workflow Transdermal permeation enhancement research
Selection Broad-spectrum tool for lipophilic and hydrophilic drug candidates
Profile Reported skin tolerability endpoint context
Property Enzymatically degradable enhancer platform

Structural Basis for Differentiation


Transkarbams are not interchangeable with other amphiphilic permeation enhancers because their activity is uniquely dependent on the ammonium carbamate polar head, which decomposes in the mildly acidic environment of the stratum corneum (pH ~4–5.5) to release carbon dioxide and the protonated amino ester [1]. This dual-mechanism action—initial lipid disruption by the carbamate salt followed by pore-pathway enhancement by the released ester—cannot be replicated by single-mechanism enhancers such as Azone (laurocapram) or DDAIP, which lack this pH-responsive decomposition [2]. Furthermore, the precursor dodecyl 6-aminohexanoate (DDEAC) is itself inactive when tested under argon to prevent carbamate formation, proving that the carbamate structure, not the amino ester chain alone, is the pharmacophore responsible for high enhancing activity [3].

!
Ammonium carbamate head-group essential
Structurally related enhancers lacking the precise ammonium carbamate head-group and ester arrangement may not reproduce the reported enhancement profile.
!
Ester linkage critical for vehicle-independent activity
Ketone, amide, or alkane analogs show vehicle-dependent activity loss; only the ester-containing T12 maintains high activity across formulation vehicles.

Quantitative Differentiation Evidence


Activity vs. Parent Amino Ester

In a head-to-head study using porcine skin and Franz diffusion cells, Transkarbam 12 at 1% concentration achieved significantly higher adefovir flux than Azone or DDAIP. The highest adefovir flux (11.3 ± 3.6 μg/cm²/h) and skin concentration (1549 ± 416 μg/g) were achieved with 1% T12 at pH 4, whereas the permeation enhancers Azone (1-dodecylazepan-2-one) and DDAIP (dodecyl 2-(dimethylamino)propionate) showed only moderate activity without reaching comparable flux levels [1]. This represents a clear quantitative advantage for T12 in facilitating transdermal delivery of the hydrophilic antiviral adefovir, a molecule classically difficult to deliver across the skin barrier.

Activity vs. Parent Amino Ester
Head-to-head
Enhancement ratios up to 55.6 (theophylline); parent ester DDEAC inactive
Reported activity supports ammonium carbamate requirement
Human skin, Franz cell; DDEAC tested under argon
Transdermal Drug Delivery Antiviral Permeation Permeation Enhancer Screening

Adefovir Delivery vs. Azone and DDAIP

Transkarbam 12 demonstrates enhancement ratios (ER) that are up to an order of magnitude higher than the well-established standard Azone (laurocapram) across a chemically diverse panel of drugs. Specifically, T12 achieved an ER of 55.6 for theophylline, 7.7 for clotrimazole, 5.0 for flobufen, and 24 for griseofulvin when tested on human skin in Franz diffusion cells [1]. In contrast, the same class of compounds, including Azone, typically yield significantly lower ER values for similar drugs; the class-level comparison indicates that transkarbams are up to an order of magnitude more active than Azone in enhancing percutaneous penetration of a broad spectrum of drugs [2].

Adefovir Delivery vs. Azone and DDAIP
Head-to-head
Flux 11.3 ± 3.6 µg cm⁻² h⁻¹, skin conc. 1549 ± 416 µg g⁻¹ (1% T12, pH 4)
Reported highest flux among tested enhancer set
Porcine skin; adefovir 2%; Azone and DDAIP showed moderate activity
Permeation Enhancement Broad-Spectrum Activity Enhancement Ratio

Ester Linkage Essentiality

The carbamic acid salt structure is essential for the high permeation-enhancing activity of T12. When the precursor dodecyl 6-aminohexanoate (DDEAC) was tested under argon to prevent reaction with atmospheric CO₂ and thus avoid carbamate formation, it was found to be inactive as a permeation enhancer [1]. This direct evidence confirms that the two-chain ammonium carbamate structure, not the single-chain amino ester, is the active species. The activity of T12 is also pH-dependent, with higher activity observed at acidic pH where the carbamate salt is stable, further underscoring the importance of the carbamate head group [1].

Ester Linkage Essentiality
Head-to-head
Ketone/alkane analogs lose majority activity; amide activity vehicle-dependent
Ester group may be critical for vehicle-independent profile
Theophylline model; 60% propylene glycol vs. IPM
Structure-Activity Relationship Carbamate Pharmacophore Enhancer Design

Biodegradation Kinetics

Transkarbam 12 undergoes rapid enzymatic hydrolysis by esterases, with a degradation half-life of 31 minutes when incubated with porcine esterase, following second-order kinetics [1]. This rapid biodegradation is a key safety feature that distinguishes T12 from many non-biodegradable or slowly metabolized enhancers. Although direct comparative degradation half-lives for Azone or DDAIP under identical conditions are not available in the same study, the known metabolic stability of Azone (which is only slowly metabolized and can accumulate in skin) suggests that T12 offers a superior safety margin due to its faster clearance [2].

Biodegradation Kinetics
Reported
Half‑life 31 min (porcine esterase, second‑order)
Rapid enzymatic hydrolysis may support reduced skin accumulation context
Compared with non‑ester enhancers (e.g., Azone)
Biodegradability Safety Profile Enhancer Metabolism

Dual Mechanism of Action

Transkarbam 12 operates through a unique dual mechanism that broadens its applicability to both lipophilic and hydrophilic drugs. The parent ammonium carbamate salt initially interacts with stratum corneum lipids to increase permeability; upon decomposition in the acidic SC environment, it releases protonated dodecyl 6-aminohexanoate (DDEAC) and CO₂. This released DDEAC acts as a secondary enhancer that facilitates transport through aqueous pores (the polar pathway), thereby also promoting permeation of hydrophilic drugs [1]. This dual mode of action was confirmed by pH-dependent permeation studies and electrical impedance measurements, demonstrating that T12 influences both lipidic and pore pathways, while single-mechanism enhancers like Azone primarily affect the lipid pathway only [2].

Dual Mechanism of Action
Class-level
Lipid disruption + aqueous pore opening via released DDEAC
Dual-pathway mechanism may broaden applicability across drug polarities
Impedance and model drug studies; Azone/DDAIP lack secondary polar pathway
Dual Mechanism Hydrophilic Drug Delivery Mechanism of Action

Thermotropic Phase Behavior: Defined Transition Temperatures for Formulation Processing

Differential scanning calorimetry (DSC) and X-ray diffraction studies reveal that Transkarbam 12 undergoes two distinct thermotropic transitions at 54 °C and 66 °C. The first transition involves disruption of the carbamate salt structure and changes in the polar head group, while the second corresponds to melting of the hydrocarbon chains and release of CO₂ [1]. This well-defined phase behavior is critical for formulation processing, as it indicates the temperature window within which T12 maintains its structural integrity. In contrast, Azone (laurocapram) has a melting point near 32–35 °C and a boiling point of 160 °C, but its phase behavior does not involve a carbamate-decomposition-mediated transition that contributes to its enhancing activity.

Formulation Science Thermal Stability Processing Conditions

High-Value Application Scenarios


Antiviral and Antineoplastic Delivery

T12 is the enhancer of choice for nucleoside phosphonate antivirals that suffer from poor oral bioavailability and low skin permeability. At 1% concentration, T12 delivers an adefovir flux of 11.3 μg/cm²/h and skin concentration of 1549 μg/g, far exceeding the flux achieved with Azone or DDAIP [1]. Its dual mechanism also permits enhancement of hydrophilic prodrugs through the aqueous pore pathway, making it uniquely suited for this class of drugs.

Broad-Spectrum Drug Enhancement

For pharmaceutical development programs evaluating transdermal delivery of new chemical entities with unknown skin permeability, T12 provides the highest probability of success as a first-line enhancer. Its demonstrated enhancement ratios of up to 55.6 for theophylline, 24 for griseofulvin, and 7.7 for clotrimazole span lipophilic to moderately hydrophilic drugs [2], reducing the need to screen multiple enhancer chemistries in early feasibility studies.

Biodegradable Enhancer Systems

With a half-life of only 31 minutes in esterase, T12 is rapidly metabolized in the skin, minimizing the risk of accumulation, irritation, or sensitization upon repeated application [3]. This makes it particularly suitable for transdermal systems intended for chronic therapy (e.g., hormone replacement, pain management, antiviral maintenance), where safety and local tolerability are paramount.

Combined Lipophilic and Hydrophilic Delivery

The well-characterized thermotropic phase behavior of T12 (transitions at 54 °C and 66 °C) provides clear boundaries for manufacturing processes such as hot-melt coating or lamination [4]. Formulators can confidently process T12-containing patches at temperatures below 54 °C without risking premature carbamate decomposition, a quality-by-design advantage over enhancers with less defined thermal profiles.

Application
Selection Property
Validation Focus
Antiviral/antineoplastic nucleoside phosphonate delivery research
High cutaneous deposition potential
Reported flux and skin concentration in porcine skin model
Multi-drug transdermal screening studies
Broad polarity range compatibility
Enhancement ratios across lipophilic and hydrophilic markers
Biodegradable enhancer formulation studies
Rapid esterase-mediated degradation
Enzymatic half-life and metabolite identification
Co-delivery / fixed-dose combination research
Dual lipid/aqueous pathway mechanism
Impedance and model drug flux in both pathways
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